molecular formula C12H19NO B8812018 4-Methyl-2-(3-methylbutoxy)aniline

4-Methyl-2-(3-methylbutoxy)aniline

Cat. No.: B8812018
M. Wt: 193.28 g/mol
InChI Key: XHXBOHSLVXNGJL-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylbutoxy)aniline is an aromatic amine derivative characterized by a methyl group at the 4-position and a branched 3-methylbutoxy group at the 2-position of the aniline ring. The 3-methylbutoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler alkoxy or alkyl-substituted anilines .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methyl-2-(3-methylbutoxy)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)6-7-14-12-8-10(3)4-5-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3

InChI Key

XHXBOHSLVXNGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

a. 4-Methoxy-2-methyl-N-(o-tolyl)aniline ()

  • Structure : Features a methoxy group (electron-donating) at the 4-position and an o-tolyl group (sterically bulky) at the amine.
  • Synthesis : Prepared via Pd-catalyzed coupling (NaOtBu, toluene, 100°C), highlighting the role of palladium catalysts in aryl-amine bond formation .

b. 4-Methyl-2-(trifluoromethyl)aniline ()

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 2-position (strongly electron-withdrawing) and a methyl group at the 4-position.
  • Applications : Used as an organic synthesis intermediate, particularly in pharmaceuticals, due to its stability and resistance to metabolic degradation .
  • Key Difference : The -CF₃ group significantly lowers pKa (increased acidity) compared to the alkoxy group, affecting its behavior in acid-base reactions.

c. 4-(3-Methylbutoxy)aniline (Positional Isomer, )

  • Structure : Positional isomer with the 3-methylbutoxy group at the 4-position instead of the 2-position.
  • Molecular Properties: SMILES: CC(C)CCOC1=CC=C(C=C1)N; Molecular formula: C₁₁H₁₇NO.
  • Key Difference : The positional shift of the substituent alters steric and electronic effects, impacting regioselectivity in further functionalization.

d. 2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine ()

  • Structure : A branched amine with dual 3-methylbutoxy chains.
  • Binding Energy : Exhibits a binding energy of -3.0 kcal/mol, indicating weaker receptor interaction compared to analogs with tert-butyl or benzyl groups (-4.5 kcal/mol) .
  • Key Insight : Increased steric bulk from the 3-methylbutoxy group may reduce binding affinity in biological systems.

Key Observations :

  • Palladium catalysis is prevalent in synthesizing substituted anilines, though yields vary with substituent bulk .
  • Acidic deprotection (e.g., TFA) is efficient for removing carbamate protecting groups in amine synthesis .

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